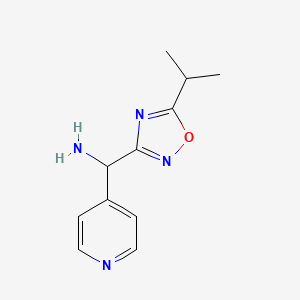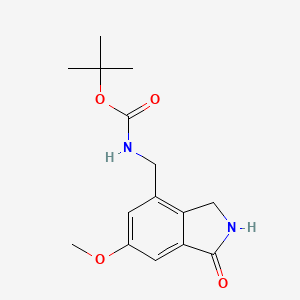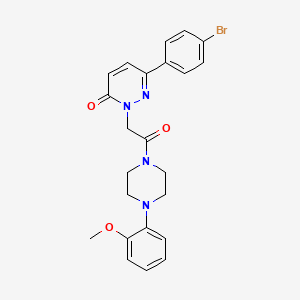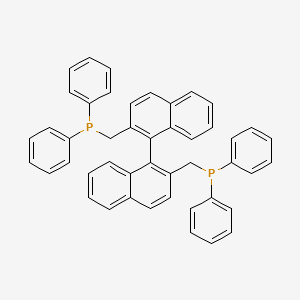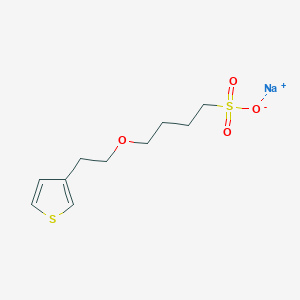
Sodium 2-(3-thienyl)ethyloxybutylsulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, is a water-soluble, environmentally friendly conjugated polythiophene. This compound has garnered significant attention due to its unique properties, such as its ability to enhance the performance of hybrid solar cells. It is known for its high solubility in water and other solvents like dimethylformamide (DMF), making it a versatile material in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, can be achieved through enzyme-catalyzed polymerization. This method uses horseradish peroxidase (HRP) enzyme as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant in an aqueous buffer. This green synthesis process is environmentally friendly and offers high yields .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up to produce larger quantities. The polymer stock solution is typically prepared at a concentration of 1.89 × 10⁻³ M and purged with nitrogen for over three hours to prepare it for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous buffer.
Reduction: Sodium borohydride (NaBH₄) in ethanol.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used in different applications .
Applications De Recherche Scientifique
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, involves its strong noncovalent π-stacking interactions with other molecules. This interaction disrupts π–π interactions in materials like graphite, promoting exfoliation. The sodium sulfonated moieties render hydrophilicity, enhancing its solubility and functionality in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[3-hexylthiophene] (P3HT): Another conjugated polythiophene used in organic electronics.
Poly[2,5-bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT): Known for its high charge mobility in organic field-effect transistors.
Poly[3,4-ethylenedioxythiophene] (PEDOT): Widely used in organic solar cells and biosensors.
Uniqueness
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, stands out due to its water solubility and environmentally friendly synthesis process. Its ability to enhance the performance of hybrid solar cells and its versatile applications in various fields make it a unique and valuable compound .
Propriétés
Formule moléculaire |
C10H15NaO4S2 |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
sodium;4-(2-thiophen-3-ylethoxy)butane-1-sulfonate |
InChI |
InChI=1S/C10H16O4S2.Na/c11-16(12,13)8-2-1-5-14-6-3-10-4-7-15-9-10;/h4,7,9H,1-3,5-6,8H2,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
RKLXQSIJSCLYEN-UHFFFAOYSA-M |
SMILES canonique |
C1=CSC=C1CCOCCCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
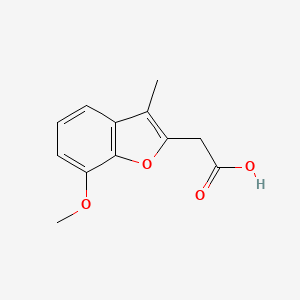
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
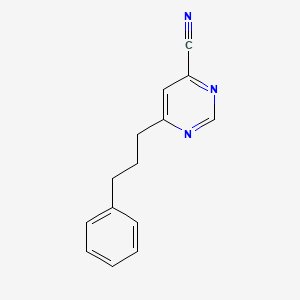

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
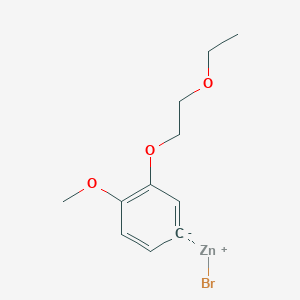
![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)

